Solabegron Hydrochloride
Description
Pharmacological Classification and Therapeutic Class Relevance (Excluding Specific Clinical Indications)
Solabegron (B109787) hydrochloride is classified as a selective beta-3 adrenergic receptor agonist. wikipedia.orgdrugbank.com This classification places it within a class of compounds that preferentially bind to and activate the β3-AR over other adrenergic receptor subtypes, such as β1-AR and β2-AR. researchgate.netnih.gov The significance of this selectivity lies in the distinct physiological responses mediated by the β3-AR.
The activation of β3-AR is coupled to Gs proteins, leading to an increase in adenylyl cyclase activity and subsequent formation of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This mechanism is central to the effects observed in tissues where β3-ARs are expressed. For instance, in smooth muscle cells, this signaling cascade typically results in relaxation. wikipedia.orgwikipedia.org The compound's ability to selectively target this pathway makes it a valuable agent for investigating the physiological roles of the β3-AR in various tissues and systems.
Historical Context of Beta-3 Adrenergic Receptor Agonist Research
The journey of beta-3 adrenergic receptor agonist research began with the identification of the β3-AR as a distinct subtype in 1984. wikipedia.org Initially, research efforts were heavily focused on the receptor's role in adipose tissue, with the goal of developing agonists for metabolic applications. wikipedia.orgtandfonline.com However, the translation of these findings to human applications proved challenging due to inter-species differences in receptor function and distribution. researchgate.net
A pivotal shift in the research landscape occurred in 1999 with the characterization of the β3-AR's function in detrusor muscles. wikipedia.org This discovery opened a new avenue for the development of β3-AR agonists. wikipedia.orgtandfonline.com The early 2000s saw the initiation of clinical investigations into several β3-AR agonists, including solabegron. wikipedia.orgportico.org This period marked a significant expansion in the understanding of the β3-AR's physiological roles beyond metabolism. The development and subsequent approval of the first β3-AR agonist, mirabegron (B1684304), in 2012 for a specific clinical use further validated the therapeutic potential of targeting this receptor and spurred continued research into other selective agonists like solabegron. wikipedia.orgwikipedia.org
Overview of Solabegron Hydrochloride as a Research Tool and Subject
This compound serves as a critical tool in academic and preclinical research for elucidating the function of the beta-3 adrenergic receptor. Its high selectivity allows researchers to probe the specific effects of β3-AR activation without the confounding influences of β1- and β2-AR stimulation. researchgate.netnih.gov
In preclinical studies, solabegron has been instrumental in demonstrating the role of β3-AR in smooth muscle relaxation, particularly in the urinary bladder. nih.govnih.gov In vitro experiments using isolated tissue strips and in vivo animal models have utilized solabegron to confirm that selective β3-AR activation leads to bladder relaxation and an increased capacity for storage. nih.govnih.gov Furthermore, research has explored its effects on visceral analgesia, showing that it can induce the release of somatostatin (B550006) from adipocytes. wikipedia.org
As a research subject, solabegron itself has undergone extensive investigation. Studies have characterized its pharmacokinetic and pharmacodynamic properties. springer.com Research has also focused on its interaction with the β3-AR at a molecular level, including its binding affinity and efficacy in stimulating downstream signaling pathways like cAMP accumulation. nih.govfrontiersin.org These investigations are crucial for understanding its mechanism of action and for the broader development of selective β3-AR ligands.
Detailed Research Findings
In Vitro and Preclinical Research on Solabegron
| Study Type | Model System | Key Findings | Reference |
| In Vitro | Chinese hamster ovary cells expressing human β-ARs | Demonstrated high selectivity for β3-AR over β1-AR and β2-ARs. Stimulated cAMP accumulation with an EC50 value of 22 +/- 6 nM. | nih.gov |
| In Vitro | Dog isolated bladder strips | Evoked relaxation that was attenuated by a nonselective β-AR antagonist but not by selective β1-AR or β2-AR antagonists. | nih.gov |
| In Vivo | Anesthetized dog with acetic acid-evoked bladder irritation | Increased the volume required to evoke micturition without affecting the ability of the bladder to void. | nih.gov |
| In Vivo | db/db mice (model for type 2 diabetes) | A 14-day oral treatment lowered plasma glucose, HbA1c, and insulin (B600854) levels. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H24Cl2N2O3 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1 |
InChI Key |
PMXCGBVBIRYFPR-FTBISJDPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions of Solabegron Hydrochloride
Beta-3 Adrenergic Receptor Agonism
As a β3-AR agonist, Solabegron (B109787) selectively binds to and activates these receptors, which are found in various tissues, including the smooth muscle of the urinary bladder. wikipedia.orgsemanticscholar.org This activation leads to muscle relaxation and is the basis for its investigation in treating overactive bladder. wikipedia.org
The beta-3 adrenergic receptor consists of a single polypeptide chain with seven transmembrane domains, three intracellular loops, and three extracellular loops. nih.gov The binding of an agonist like Solabegron to the β3-AR is a critical first step in initiating a cellular response. The transmembrane domains TM3, TM4, TM5, and TM6 are crucial for the binding of ligands, while TM2 and TM7 are involved in the subsequent activation of the Gαs protein. nih.gov Upon binding of Solabegron, the receptor undergoes a conformational change, which allows it to couple with and activate the Gs protein, initiating downstream signaling pathways. nih.gov
A key characteristic of Solabegron is its high selectivity for the β3-AR subtype over the β1- and β2-AR subtypes. This selectivity is important as activation of β1- and β2-ARs can lead to cardiovascular side effects.
The selectivity of Solabegron has been quantified in various studies. In Chinese hamster ovary (CHO) cells expressing human β3-AR, Solabegron stimulated cAMP accumulation with a half-maximal effective concentration (EC50) value of approximately 22 nM. nih.govresearchgate.net Its intrinsic activity was reported to be 90% of that of the non-selective beta-agonist isoproterenol (B85558). researchgate.netnih.gov In contrast, at concentrations up to 10,000 nM, Solabegron showed minimal response in cells expressing either β1-ARs or β2-ARs, with a maximum response of less than 10% of that of isoproterenol. researchgate.netnih.gov
Another study in cells expressing human β-AR subtypes reported an EC50 value for Solabegron at the β3-AR of 27.6 nM with an intrinsic activity of 0.96 (where isoproterenol is 1.00). nih.gov In the same study, the EC50 value for Solabegron at the β1-AR was 588 nM, and for the β2-AR, it was greater than 10,000 nM. nih.govresearchgate.net This demonstrates a 21.3-fold higher selectivity for the β3-AR over the β1-AR and over 362-fold selectivity over the β2-AR. nih.govresearchgate.net
Table 1: Potency and Intrinsic Activity of Solabegron at Human β-Adrenergic Receptor Subtypes
| Receptor Subtype | EC50 (nM) | Intrinsic Activity (IA) |
| β3-AR | 27.6 nih.gov | 0.96 nih.gov |
| β1-AR | 588 nih.govresearchgate.net | - |
| β2-AR | >10,000 nih.gov | - |
Data derived from studies in CHO cells expressing human β-AR subtypes.
When compared to other β3-AR agonists, Solabegron demonstrates a distinct selectivity profile. For instance, Vibegron (B611683) shows a very high selectivity for the β3-AR, with over 7937-fold higher selectivity than for β1-AR and β2-ARs. nih.govplos.org Mirabegron (B1684304) has a 517-fold higher selectivity for β3-ARs over β1-ARs and 496-fold over β2-ARs. nih.govplos.org Ritobegron (B1679393) shows a selectivity of over 124-fold for β3-ARs compared to β1-ARs and 28.1-fold over β2-ARs. nih.govresearchgate.net CL 316 ,243 exhibits good selectivity for the human β3-AR, being over 128-fold more selective than for β1-AR and 10-fold more selective than for β2-AR. nih.gov
Table 2: Comparative Potency (EC50) and Selectivity of various β3-AR Agonists
| Compound | β3-AR EC50 (nM) | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β3/β1 Selectivity Ratio | β3/β2 Selectivity Ratio |
| Solabegron | 27.6 nih.govresearchgate.net | 588 nih.govresearchgate.net | >10,000 nih.gov | 21.3 nih.govresearchgate.net | >362 nih.govresearchgate.net |
| Mirabegron | 1.15 nih.gov | 594 nih.govplos.org | 570 nih.gov | 517 nih.govplos.org | 496 nih.govplos.org |
| Vibegron | 1.26 nih.gov | >10,000 nih.gov | >10,000 nih.gov | >7937 nih.govplos.org | >7937 nih.govplos.org |
| Ritobegron | 80.8 nih.govresearchgate.net | >10,000 researchgate.net | 2273 nih.govresearchgate.net | >124 nih.govresearchgate.net | 28.1 nih.govresearchgate.net |
Data compiled from studies in cells expressing human β-AR subtypes.
Selectivity Profile for Beta-3 Adrenergic Receptors over Beta-1 and Beta-2 Subtypes
Downstream Signaling Pathways
The activation of β3-AR by Solabegron initiates a well-defined downstream signaling cascade.
The beta-3 adrenergic receptor is coupled to the stimulatory G protein (Gs). wikipedia.org Upon activation by Solabegron, the Gs protein activates the enzyme adenylyl cyclase. nih.govresearchgate.net Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.comyoutube.com This increase in intracellular cAMP levels is a key step in the signaling pathway. nih.gov The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately leading to the physiological response, such as smooth muscle relaxation in the bladder. nih.govmdpi.com
Cyclic Adenosine Monophosphate (cAMP) Accumulation
The principal mechanism of action for solabegron following its binding to the beta-3 adrenergic receptor is the activation of the Gs protein signaling pathway. This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov The subsequent increase in intracellular cAMP levels is the cornerstone of solabegron's pharmacological effect. nih.govnih.gov
In cellular assays, solabegron has demonstrated potent and efficacious stimulation of cAMP accumulation. Studies using Chinese hamster ovary (CHO) cells expressing the human β3-AR found that solabegron stimulated cAMP accumulation with a high degree of intrinsic activity, comparable to the non-selective beta-agonist isoprenaline (isoproterenol). nih.govnih.gov This effect is highly selective for the β3-AR subtype; at high concentrations, solabegron produces only minimal cAMP response in cells expressing either β1-ARs or β2-ARs. nih.gov The elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets within the cell, leading to the ultimate physiological response, such as the relaxation of detrusor smooth muscle. nih.gov
| Parameter | Receptor | Value | Reference Compound (Isoprenaline) |
|---|---|---|---|
| EC₅₀ (cAMP Accumulation) | β3-AR | ~22 nM | Not specified in source |
| Intrinsic Activity (vs. Isoprenaline) | β3-AR | ~90% | 100% (by definition) |
| Response at 10,000 nM | β1-AR / β2-AR | <10% of Isoprenaline max. response | Not applicable |
Data derived from studies on CHO cells expressing human beta-adrenergic receptors. nih.govnih.gov
Exploration of Alternative Signaling Pathways
While the Gs-cAMP pathway is the primary signaling cascade for solabegron, research into GPCRs suggests the possibility of alternative or parallel signaling pathways that can be activated to fine-tune cellular responses.
The Extracellular Signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a crucial signaling route involved in cellular processes like proliferation, differentiation, and survival. nih.gov Some GPCRs are known to trigger ERK activation, sometimes through cAMP-dependent mechanisms or via β-arrestin-mediated signaling. However, investigations into the signaling profile of β3-AR agonists have not established a definitive link to this pathway. Specifically, one study reported an inability to detect ERK phosphorylation in response to several β3-AR ligands, including solabegron, despite testing under a wide variety of conditions. This suggests that, at least in the cell systems tested, solabegron does not significantly engage the ERK/MAPK signaling cascade.
The relaxation of urinary bladder smooth muscle is critically dependent on the activity of ion channels that regulate the cell's membrane potential. Among the most important are the large-conductance calcium-activated potassium channels (BKCa channels). nih.govmdpi.com Activation of these channels leads to an efflux of potassium ions, causing membrane hyperpolarization. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and thereby promoting muscle relaxation. mdpi.com
While there is no evidence that solabegron directly binds to and modulates BKCa channels, its action is functionally coupled to their activity. nih.gov The signaling cascade initiated by solabegron (β3-AR activation → Gs → adenylyl cyclase → cAMP → PKA) can indirectly influence BKCa channels. nih.gov PKA can phosphorylate proteins that regulate channel activity or modulate intracellular calcium dynamics, such as calcium release from the sarcoplasmic reticulum via ryanodine receptors, which in turn activates nearby BKCa channels. nih.gov Therefore, the activation of BKCa channels is considered a key downstream consequence of the primary cAMP signal generated by solabegron, contributing significantly to its bladder-relaxant effects. nih.govresearchgate.net
In addition to the canonical coupling to the stimulatory G protein (Gs), some β-adrenergic receptors, including the β3-AR, have been proposed to couple with the inhibitory G protein (Gi). wikipedia.org The Gi pathway acts antagonistically to the Gs pathway; when activated, it inhibits adenylyl cyclase, leading to a decrease in cAMP formation. nih.gov
This dual coupling provides a potential mechanism for cellular self-regulation, acting as a "brake" to prevent overstimulation of the cAMP pathway. wikipedia.org If the β3-AR engages in Gi coupling upon binding solabegron, it could modulate the net accumulation of intracellular cAMP. This would create a more nuanced and tightly controlled signaling response than activation of the Gs pathway alone. The physiological relevance and extent of Gi coupling for the β3-AR in bladder smooth muscle in response to solabegron remains an area for further detailed investigation.
Receptor Desensitization and Regulation
Continuous or prolonged exposure of a G protein-coupled receptor to an agonist typically leads to a process known as desensitization, which is a form of negative feedback that attenuates the cellular response to prevent overstimulation. nih.gov This process is a critical aspect of receptor pharmacology, as it can influence the long-term efficacy of a drug.
Agonist-Induced Desensitization of Beta-3 Adrenergic Receptor Responses
Historically, β3-ARs were considered more resistant to agonist-induced desensitization compared to β1- and β2-ARs, partly due to a lack of key phosphorylation sites in their structure. nih.gov However, studies have demonstrated that desensitization of β3-ARs does occur, particularly after prolonged agonist exposure. nih.govnih.gov
Research involving pretreatment of cells expressing human β3-ARs with solabegron has shown that it can induce homologous desensitization. This means that prior exposure to solabegron reduces the cell's ability to respond to a subsequent stimulation by the same or another β3-AR agonist. This is often observed as a reduction in the maximum possible response (Emax) for cAMP accumulation. The degree of desensitization induced by solabegron has been shown to be comparable to that caused by the full agonist isoprenaline, indicating that even as a partial agonist, solabegron is capable of robustly initiating the receptor's regulatory mechanisms. This desensitization process can involve multiple mechanisms, including the downregulation of receptor expression or alterations in post-receptor signaling components. nih.gov
Mechanisms of Desensitization (e.g., Ligand Efficacy, Receptor Density)
The therapeutic response to a G-protein coupled receptor (GPCR) agonist such as Solabegron Hydrochloride is influenced by complex cellular mechanisms, including the ligand's intrinsic efficacy, the density of the target receptor, and the potential for receptor desensitization upon prolonged exposure. google.com Research into the molecular pharmacology of Solabegron has focused on its interaction with the beta-3 adrenergic receptor (β3-AR) to elucidate these factors.
Ligand Efficacy
Solabegron has been characterized as a potent and selective β3-AR agonist. nih.govresearchgate.net Its efficacy is often compared to that of isoproterenol, a non-selective full agonist at beta-adrenergic receptors. In functional studies using Chinese hamster ovary cells engineered to express the human β3-AR, Solabegron (then known as GW427353) stimulated the accumulation of cyclic AMP (cAMP), a key second messenger in the β3-AR signaling pathway. nih.gov The intrinsic activity of Solabegron was found to be 90% of that of isoproterenol, indicating it is a strong partial agonist. nih.gov Another study reported the efficacy of Solabegron relative to isoproterenol as 0.79 at β3-adrenoceptors, while showing minimal efficacy (0.02 and 0.05, respectively) at β1- and β2-adrenoceptors. researchgate.net
Further studies examining cAMP formation in human embryonic kidney cells established a rank order of efficacy for several β3-AR agonists, which was determined to be: isoprenaline ≥ L 755,507 ≥ CL 316 ,243 > solabegron > SR 59,230 > L 748,337. frontiersin.org This positions Solabegron as a ligand with substantial, but not maximal, efficacy for stimulating the canonical cAMP pathway.
Receptor Density
The density of β3-ARs on the cell surface can significantly impact the functional response to an agonist. Research comparing various β3-AR agonists has shown that the intrinsic activities (IAs) of mirabegron, solabegron, and ritobegron decrease as the receptor density is reduced. nih.govresearchgate.net In contrast, the IA of vibegron was maintained at the same level as the full agonist isoproterenol across different β3-AR densities. nih.gov
Specifically, in cells transfected with a lower concentration of β3-AR plasmid DNA (0.025 μ g/well ), Solabegron's intrinsic activity was 0.68. nih.gov When the receptor density was increased by transfecting with a higher concentration of plasmid DNA (0.05 μ g/well ), the intrinsic activity of Solabegron increased to 0.91. nih.gov This dependency suggests that the maximal cellular response to Solabegron is contingent on the level of β3-AR expression. nih.gov
| Compound | Transfected Plasmid DNA (μg/well) | Intrinsic Activity (IA) | EC₅₀ (nM) |
|---|---|---|---|
| Solabegron | 0.05 | 0.91 | Not Reported |
| 0.025 | 0.68 | Not Reported | |
| Mirabegron | 0.05 | 0.84 | Not Reported |
| 0.025 | 0.66 | Not Reported | |
| Ritobegron | 0.05 | 1.00 | Not Reported |
| 0.025 | 0.85 | Not Reported | |
| Vibegron | 0.05 | 1.00 | Not Reported |
| 0.025 | 1.07 | Not Reported |
Data derived from a study on the effects of β-AR density on the pharmacological activities of β3-AR agonists. nih.gov
Mechanisms of Desensitization
Prolonged stimulation of GPCRs typically leads to desensitization, a process that attenuates the cellular response despite the continued presence of the agonist. google.com Studies on human β3-ARs expressed in embryonic kidney cells have shown that pretreatment with Solabegron induces both homologous (a decreased response to the same agonist) and heterologous (a decreased response to a different agonist acting through the same pathway) desensitization. frontiersin.orgfrontiersin.org
The extent of desensitization caused by Solabegron pretreatment on cAMP accumulation was found to be similar to that caused by the full agonist isoprenaline and other agonists like CL 316 ,243 and L 755-503. frontiersin.org This indicates that even a partial agonist with high efficacy, like Solabegron, is sufficient to induce the full desensitization of the cAMP response. frontiersin.org The agonist-induced desensitization of the β3-adrenoceptor is a critical factor, as it may limit the therapeutic effect of the agent over time. google.com
Preclinical Pharmacological Studies and Mechanistic Insights Non Human Focus
In Vitro Studies on Isolated Tissues and Cells
Solabegron (B109787) hydrochloride is a selective agonist for the beta-3 adrenergic receptor (β3-AR), a member of the G protein-coupled receptor family. wikipedia.orgnih.gov Preclinical research has extensively utilized in vitro models, including isolated tissues and engineered cell lines, to elucidate its mechanism of action and pharmacological profile at the cellular and tissue levels. These studies have been fundamental in understanding how solabegron exerts its effects, particularly its potential for inducing smooth muscle relaxation.
The primary mechanism by which solabegron is thought to alleviate symptoms of overactive bladder is through the relaxation of the bladder's detrusor smooth muscle. nih.govphysiology.org In vitro studies using isolated bladder tissue strips have provided direct evidence of this effect.
Research on isolated human bladder strips demonstrated that solabegron induces relaxation at low concentrations. mdpi.com This relaxant effect was significantly diminished when the tissue was pre-treated with SR59230A, a known β3-AR antagonist, confirming that the action is mediated through the beta-3 adrenergic receptor. mdpi.comnih.gov Furthermore, in these human tissue models, solabegron was shown to reduce the spontaneous contractile activity of the detrusor muscle by nearly 80%. mdpi.com
Similar findings were observed in studies using dog isolated bladder strips. In this animal model, solabegron evoked a clear relaxation response. nih.govresearchgate.net This relaxation was attenuated by the nonselective beta-AR antagonist bupranolol (B1668059) and by SR59230A. nih.gov Conversely, the relaxant effect was not affected by the selective beta-1 AR antagonist atenolol (B1665814) or the selective beta-2 AR antagonist ICI 118551, highlighting solabegron's selectivity for the β3-AR subtype in mediating detrusor relaxation. nih.gov The activation of β3-ARs on detrusor smooth muscle cells leads to a signaling cascade that ultimately facilitates bladder filling and storage at low pressure. wikipedia.orgnih.govmdpi.com
To investigate the specific interaction between solabegron and its molecular target, researchers have employed cellular models genetically engineered to express specific human adrenergic receptor subtypes. These models allow for the precise measurement of receptor activation and downstream signaling pathways in a controlled environment, free from the complexities of native tissue.
Chinese Hamster Ovary (CHO) cells are a widely used model in pharmacological studies because they can be transfected to express specific human receptors. drugbank.comrevvity.com Studies using CHO cells stably expressing the human β3-AR have been crucial in quantifying the potency and selectivity of solabegron. nih.govnih.govchemsrc.com
In this model system, solabegron demonstrated potent agonistic activity, stimulating the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β3-AR signaling pathway. nih.govnih.govchemsrc.com The concentration of solabegron required to produce 50% of its maximal effect (EC50) was determined to be approximately 22 nM. nih.govnih.govchemsrc.com Its intrinsic activity was found to be high, reaching about 90% of the response produced by the non-selective beta-agonist isoproterenol (B85558). nih.gov
Crucially, these CHO cell studies also established solabegron's high selectivity. At concentrations as high as 10,000 nM, solabegron produced only a minimal response (less than 10% of the maximum response to isoproterenol) in CHO cells expressing either human beta-1 or beta-2 adrenergic receptors. nih.govresearchgate.net This demonstrates a pharmacological profile with a strong preference for the β3-AR subtype, which is the predominant beta-receptor in the human detrusor muscle. nih.govnih.gov
| Parameter | β3-AR | β1-AR | β2-AR |
|---|---|---|---|
| Potency (EC50) | ~22 nM | Minimal Response | Minimal Response |
| Intrinsic Activity (vs. Isoproterenol) | ~90% | <10% | <10% |
Human Embryonic Kidney (HEK) 293 cells are another common cell line used for studying receptor pharmacology. The expression of human β3-AR in HEK-293 cells has been shown to reconstitute the stimulation of the MAP kinase signaling pathway. researchgate.net This demonstrates that in addition to the canonical adenylyl cyclase/cAMP pathway, β3-ARs can couple to other signaling cascades. researchgate.net While specific studies detailing solabegron's activity in HEK cells are not as prevalent in the literature as those using CHO cells, this model is instrumental in exploring the broader signaling potential of β3-AR agonists beyond simple cAMP accumulation.
Beta-3 adrenergic receptors are highly expressed in adipose tissue, where they play a role in regulating thermogenesis and lipolysis. mdpi.comnih.gov While solabegron is primarily developed for bladder conditions, its drug class has known metabolic effects. There are notable species-specific differences in the role and pharmacology of β3-ARs in fat cells.
In rodents, β3-ARs are critical regulators of brown adipose tissue (BAT) activation, leading to increased energy expenditure and improved glucose metabolism. sochob.clresearchgate.net β3-AR agonists have been shown to stimulate glucose uptake in rodent BAT and induce the "beiging" of white adipose tissue (WAT), which is associated with enhanced glucose tolerance and insulin (B600854) sensitivity. nih.gov
In humans, the role of β3-ARs in adipocytes appears to be less significant than in rodents, although they are still present and functional. mdpi.comnih.gov Selective activation of β3-ARs can stimulate lipolysis in isolated human white adipocytes. mdpi.com However, the direct translation of the profound metabolic improvements seen in rodents to humans has been challenging. nih.gov Studies with other β3-AR agonists like mirabegron (B1684304) in humans have shown some positive metabolic effects, including improved glucose homeostasis, but these effects may be mediated by complex interactions between adipose tissue and other organs like skeletal muscle and the pancreas, rather than a simple, massive increase in thermogenesis as seen in rodents. nih.gov
Cellular Models for Receptor Activation and Signaling Pathway Analysis
In Vivo Animal Model Studies (Mechanistic Research)
In vivo studies utilizing anesthetized female beagle dogs have been instrumental in characterizing the pharmacological effects of solabegron hydrochloride on urinary bladder function. These studies have particularly focused on models of acetic acid-induced bladder irritation to understand the compound's influence on the micturition reflex and bladder storage capabilities.
In a model of acetic acid-evoked bladder irritation in anesthetized dogs, intravenous administration of this compound demonstrated a significant and dose-dependent increase in the micturition volume threshold. nih.govdoi.org This indicates that a larger volume of fluid is required to elicit the micturition reflex, suggesting an enhancement of the bladder's capacity to store urine. nih.govdoi.org Specifically, at a dose of 3 mg/kg, this compound reversed the acetic acid-induced decrease in micturition volume threshold, increasing it from a post-acetic acid value of 25.1 ± 3.4 mL to 40.0 ± 5.0 mL. doi.org
Interactive Data Table: Effect of this compound on Micturition Volume Threshold in Anesthetized Dogs with Acetic Acid-Induced Bladder Irritation
| Treatment Group | Micturition Volume Threshold (mL) | Percentage Change from Acetic Acid Control |
| Vehicle | 25.1 ± 3.4 | N/A |
| Solabegron (1 mg/kg) | 30.7 ± 4.5 | +22.3% |
| Solabegron (3 mg/kg) | 40.0 ± 5.0 | +59.4% |
This compound has been shown to facilitate bladder storage mechanisms without negatively impacting the ability of the bladder to void. nih.govdoi.org In the anesthetized dog model, while increasing the micturition volume threshold, solabegron did not significantly alter voiding efficiency. doi.org This suggests that the compound's primary effect is on the storage phase of the micturition cycle, promoting bladder relaxation and increasing capacity, without impairing the contractile function required for efficient urination. nih.govdoi.org The selective activation of β3-adrenergic receptors by solabegron is believed to be the primary mechanism behind this facilitation of bladder storage. nih.govdoi.org
Interactive Data Table: Effect of this compound on Bladder Function Parameters in Anesthetized Dogs
| Parameter | Vehicle | Solabegron (3 mg/kg) |
| Micturition Volume Threshold (mL) | 25.1 ± 3.4 | 40.0 ± 5.0 |
| Void Volume (mL) | 29.3 ± 4.0 | 33.6 ± 4.1 |
| Voiding Efficiency (%) | 119 ± 12 | 87 ± 9 |
| Bladder Contraction Amplitude (mmHg) | 71.9 ± 9.4 | 67.7 ± 11.0 |
To confirm that the in vivo effects of this compound on bladder function are mediated by β-adrenergic receptors, studies were conducted with the nonselective β-adrenergic receptor antagonist, bupranolol. nih.govdoi.org Pretreatment with bupranolol was found to inhibit the solabegron-evoked increases in the micturition volume threshold in anesthetized dogs. nih.govdoi.org This finding provides strong evidence that the bladder-relaxant and storage-enhancing effects of solabegron are a direct result of its agonist activity at β-adrenergic receptors. nih.govdoi.org In contrast, the selective β1-adrenergic receptor antagonist atenolol and the selective β2-adrenergic receptor antagonist ICI 118551 did not affect the relaxation induced by solabegron in isolated dog bladder strips, further pointing to the primary role of the β3-adrenergic receptor subtype. nih.govdoi.org
Interactive Data Table: Modulation of this compound's Effect on Micturition Threshold by Bupranolol
| Treatment | Change in Micturition Threshold from Pre-drug Acetic Acid Values (mL) |
| Solabegron (3 mg/kg) | +14.9 |
| Bupranolol (1 mg/kg) + Solabegron (3 mg/kg) | -2.8 |
Structure Activity Relationships Sar and Computational Chemistry
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the structural characteristics of a molecule influence its biological activity. For compounds related to Solabegron (B109787), specifically a series of aryloxypropanolamine β3-adrenergic receptor agonists, 3D-QSAR models have been developed to correlate their three-dimensional properties with their agonistic activity. mdpi.com These models are essential for predicting the potency of new, unsynthesized analogues.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that evaluates the steric and electrostatic fields of a series of molecules to predict their biological activity. In a study of 41 aryloxypropanolamine compounds, a CoMFA model was generated to understand the structural requirements for β3-adrenergic receptor agonism. mdpi.com
The statistical robustness of the CoMFA model was confirmed through various validation metrics. mdpi.com The analysis produced a model with a high non-cross-validated correlation coefficient (r²_ncv) of 0.993 and a test set correlation coefficient (r²_test) of 0.865, indicating strong predictive capability. mdpi.comnih.gov The leave-one-out cross-validation coefficient (q²) was 0.537, surpassing the threshold of 0.5 required for a reliable QSAR model. mdpi.com These statistical results demonstrate that the CoMFA model can effectively predict the activity of new compounds within this chemical class. nih.gov
Table 1: Statistical Parameters for the CoMFA Model
| Parameter | Value | Description |
|---|---|---|
| q² | 0.537 | Cross-validated correlation coefficient (leave-one-out) |
| r²_ncv | 0.993 | Non-cross-validated correlation coefficient |
| F | 240.543 | F-statistic value |
| SEE | 0.076 | Standard error of the estimate |
| ONC | 6 | Optimum number of components |
| r²_test | 0.865 | Test set correlation coefficient |
Data sourced from a 3D-QSAR study on aryloxypropanolamine agonists. mdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, calculates hydrophobic, and hydrogen bond donor and acceptor fields. This often provides a more detailed understanding of the ligand-receptor interactions compared to CoMFA. For the same series of aryloxypropanolamines, a CoMSIA model was also developed. nih.gov
The CoMSIA model generally displayed better statistical parameters than the CoMFA model. nih.gov It yielded a q² of 0.669 and an r²_ncv of 0.984. mdpi.com Crucially, its predictive power on the external test set was very high, with an r²_test of 0.918. mdpi.comnih.gov The combination of steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields in the CoMSIA model provided a comprehensive map of the structural features influencing the biological activity of these β3-adrenergic receptor agonists. mdpi.com
Table 2: Statistical Parameters for the CoMSIA Model
| Parameter | Value | Description |
|---|---|---|
| q² | 0.669 | Cross-validated correlation coefficient (leave-one-out) |
| r²_ncv | 0.984 | Non-cross-validated correlation coefficient |
| F | 129.245 | F-statistic value |
| SEE | 0.114 | Standard error of the estimate |
| ONC | 6 | Optimum number of components |
| r²_test | 0.918 | Test set correlation coefficient |
Data sourced from a 3D-QSAR study on aryloxypropanolamine agonists. mdpi.com
Identification of Key Structural Features for Beta-3 Adrenergic Receptor Agonism
The 3D-QSAR models, particularly the contour maps generated from CoMFA and CoMSIA, are instrumental in identifying the key structural features necessary for potent β3-adrenergic receptor agonism. These studies on related aryloxypropanolamine structures reveal critical insights applicable to Solabegron's class of compounds. nih.gov
The general structure of these agonists includes a substituted aromatic ring system (left-hand side, LHS) connected via an oxypropanolamine linker to another functional group (right-hand side, RHS). nih.gov The QSAR analyses indicate that both the LHS and RHS of the molecule have wide structural variability that can be exploited for optimizing activity. mdpi.comnih.gov For instance, the introduction of bulky, electropositive substituents in specific regions of the aromatic rings can enhance agonist activity, while hydrogen bond acceptor groups may be disfavored in other areas. nih.gov Specifically, the steric bulk of substituents on the amine portion of the molecule has been shown to contribute to the potency and selectivity of β3-AR agonists. nih.gov The information derived from these contour maps provides a clear guide for modifying the molecular structure to improve its interaction with the receptor's binding site. nih.gov
Molecular Modeling and Ligand-Receptor Docking Studies
Molecular modeling and ligand-receptor docking are structure-based computational methods used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. semanticscholar.org While specific docking studies for Solabegron are not detailed in the provided search results, the methodology has been applied to other β3-agonists like Mirabegron (B1684304), offering insights into the general binding modes for this class of drugs. researchgate.netnih.gov
These studies typically involve docking the ligand into a three-dimensional model of the target receptor. semanticscholar.org For the β3-adrenergic receptor, homology models can be constructed based on the crystal structures of related G-protein coupled receptors. The docking simulations then predict the binding conformation and interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues in the receptor's active site. researchgate.net For example, docking studies on CYP11B1 inhibitors showed that an imidazolidine (B613845) ring formed H-bonds with arginine residues, suggesting that electronegative substituents at these positions could enhance activity. nih.gov Such computational approaches are crucial for understanding the molecular basis of a ligand's affinity and efficacy, thereby guiding rational drug design. semanticscholar.org
Design of Novel Solabegron Hydrochloride Analogues for Research Purposes
A primary goal of SAR and computational studies is to guide the design of novel compounds with improved properties. The insights gained from 3D-QSAR models, like CoMFA and CoMSIA, have been directly applied to the design of new aryloxypropanolamine analogues with potentially high β3-adrenergic activity. nih.gov
By analyzing the contour maps from these models, researchers can identify regions where modifications are likely to enhance biological activity. The models allow for the in silico prediction of the activity of newly designed compounds before they are synthesized, saving significant time and resources. nih.gov In one such study, a final series of novel compounds was designed based on the systematized structure-activity relationship information, with one of the designed molecules having a predicted pEC50 value as high as 8.561. mdpi.comnih.gov This demonstrates the practical application of computational chemistry in the rational design of novel analogues for further pharmacological research. nih.gov
Synthetic Chemistry and Derivatization for Research Applications
Advanced Synthetic Methodologies for Solabegron (B109787) Hydrochloride
A novel and highly efficient synthetic route has been developed for Solabegron, focusing on achieving high enantiomeric purity, a critical factor for its biological activity.
The total synthesis of Solabegron has been accomplished through an innovative strategy that diverges from previous methods, which often started from commercially available chiral materials like (R)-3-chlorostyrene oxide or (R)-3-chloromandelic acid. acs.org The newer, highly enantioselective total synthesis is centered around the creation of N-(2-ethylamino)-β-amino alcohols from key intermediates. nih.gov This approach demonstrates the utility of advanced asymmetric synthesis techniques to build the core structure of Solabegron with precise stereochemical control. The synthesis begins with an asymmetric formation of an O-(α-bromoacyl) cyanohydrin, which serves as a chiral building block for the subsequent steps. thieme-connect.com
A pivotal element of the modern synthesis of Solabegron is the use of O-acylated cyanohydrins. mdpi.com Specifically, O-(α-bromoacyl) cyanohydrins are employed as versatile intermediates. nih.gov The synthesis starts with 3-chlorobenzaldehyde (B42229) and an acyl cyanide derived from CuCN and bromoacetyl bromide. acs.org These cyanohydrins undergo nucleophilic substitution with appropriate amines, followed by a reduction of the nitrile group. acs.orgnih.gov This sequence of reactions efficiently constructs the N-(2-ethylamino)-β-amino alcohol fragment, which is the backbone of the Solabegron molecule. acs.org This methodology provides a more divergent and flexible route to Solabegron and its analogues. acs.org
A key innovation in the synthesis of Solabegron is the application of a "minor enantiomer recycling" process. nih.govthieme-connect.com This process ingeniously combines a chiral Lewis acid catalyst with a biocatalyst (such as CALB, Candida antarctica lipase (B570770) B) to produce the O-(α-bromoacyl) cyanohydrin intermediate with very high enantiomeric excess (ee). thieme-connect.comacs.org
In this system, both enantiomers of the cyanohydrin are formed, but the biocatalyst selectively hydrolyzes the undesired minor enantiomer back to the starting aldehyde. thieme-connect.com This allows the aldehyde to re-enter the catalytic cycle, ultimately converting nearly all of the starting material into the desired major enantiomer of the product. thieme-connect.com This recycling procedure is a powerful method to achieve high yields and high enantiopurity simultaneously, a significant advancement in asymmetric catalysis. acs.org The application of this methodology was crucial in completing the highly enantioselective total synthesis of Solabegron. nih.gov
Table 1: Key Features of the Enantioselective Synthesis of Solabegron
| Feature | Description | Reference |
|---|---|---|
| Starting Materials | 3-chlorobenzaldehyde, bromoacetyl bromide, CuCN | acs.org |
| Key Intermediate | O-(α-bromoacyl) cyanohydrin | nih.govthieme-connect.com |
| Core Reaction | Asymmetric cyanohydrin formation followed by nucleophilic substitution and reduction | acs.orgnih.gov |
| Catalysis System | Dual catalysis: Chiral Lewis acid and a biocatalyst (CALB) | thieme-connect.comacs.org |
| Key Principle | Minor Enantiomer Recycling | nih.govacs.org |
| Outcome | Highly enantioenriched N-(2-ethylamino)-β-amino alcohols, leading to enantiopure Solabegron | nih.gov |
Preparation of Solabegron Hydrochloride Salts and Zwitterions for Research Characterization
For research, clinical investigation, and potential formulation, Solabegron can be prepared in different forms, primarily as a hydrochloride salt and a zwitterion. googleapis.com The hydrochloride salt is the form currently being investigated in clinical settings. googleapis.com
The preparation process can be designed to isolate Solabegron as a zwitterion first. googleapis.com The zwitterionic form of Solabegron is noted to be the least soluble form of the compound. googleapis.com This low solubility is advantageous for large-scale production, as it facilitates isolation and purification of the compound in a highly pure, crystalline state. googleapis.com Once the pure zwitterion is obtained, it can be converted to the this compound salt by reacting it with hydrochloric acid. googleapis.com This multi-step process ensures a high degree of purity for the final active pharmaceutical ingredient. The solid zwitterion can be characterized by specific peaks in its x-ray powder diffraction pattern. googleapis.com
Synthesis of Research Probes and Labeled Analogues
To study the mechanism of action, pharmacokinetics, and distribution of Solabegron, researchers utilize probes and labeled analogues. These specialized molecules are synthesized by incorporating isotopes or functional tags into the Solabegron structure.
A common strategy is isotopic labeling, where one or more atoms in the molecule are replaced with their heavier isotopes. An example is Solabegron-d8, where eight hydrogen atoms are replaced by deuterium. medchemexpress.cn Such deuterated standards are invaluable in quantitative bioanalytical studies using mass spectrometry, allowing for precise measurement of the drug's concentration in biological samples.
Another approach is the synthesis of radiolabeled analogues for use in imaging studies like Positron Emission Tomography (PET). This would involve incorporating a positron-emitting isotope, such as Carbon-11 (¹¹C), into the Solabegron molecule. mdpi.com General methods for this involve the alkylation of a suitable precursor with a radiolabeled agent like [¹¹C]CH₃I or [¹¹C]CH₃OTf. mdpi.com A ¹¹C-labeled version of Solabegron could be used to visualize the distribution of β3-adrenergic receptors and assess the drug's engagement with its target in vivo.
Furthermore, affinity probes can be synthesized by attaching reporter groups, such as biotin (B1667282) or fluorescent tags, to the Solabegron structure. nih.gov These probes are instrumental in in-vitro assays, helping to isolate and identify receptor proteins and study drug-receptor interactions. nih.gov The synthesis of such analogues requires chemical modification of the Solabegron molecule at a position that does not interfere with its receptor binding affinity.
Analytical and Research Methodologies for Solabegron Hydrochloride Studies
In Vitro Pharmacological Assay Techniques
In vitro methods are fundamental in determining the direct interaction of a compound with its molecular target and quantifying its cellular response.
Cyclic adenosine (B11128) monophosphate (cAMP) is a key second messenger produced following the activation of β-adrenergic receptors. Assays measuring cAMP accumulation are therefore a primary method for quantifying the agonist activity of compounds like Solabegron (B109787). In studies utilizing Chinese hamster ovary (CHO) cells engineered to express human β-adrenergic receptor subtypes, Solabegron demonstrated potent and selective agonist activity at the β3-adrenoceptor (β3-AR).
One study found that Solabegron (then known as GW427353) stimulated cAMP accumulation in cells expressing the human β3-AR with a half-maximal effective concentration (EC50) value of 22 ± 6 nM and an intrinsic activity that was 90% of the full agonist, Isoproterenol (B85558). nih.govwikipedia.org In contrast, even at high concentrations (10,000 nM), it produced minimal response in cells expressing either β1-ARs or β2-ARs. nih.govwikipedia.org
Further comparative studies have refined these values. In one such study, the EC50 for Solabegron at the β3-AR was measured at 27.6 nM with an intrinsic activity of 0.96. nih.gov This research also highlighted that the intrinsic activity of Solabegron could be partial and dependent on the receptor density in the assay system; its activity decreased from 0.91 to 0.68 as the number of β3-AR receptors was reduced. nih.gov
The AlphaScreen (Amplified Luminescent Proximity Homogenous Assay Screen) is a common platform for these assays. nih.gov It is a bead-based, non-radioactive method that measures the competition between cAMP produced by the cells and a biotinylated cAMP tracer added to the assay. researchgate.net This competition modulates a light signal, allowing for precise quantification of cellular cAMP levels. researchgate.net
Table 1: In Vitro Activity of Solabegron in cAMP Accumulation Assays
| Parameter | Value | Cell Line | Source |
|---|---|---|---|
| EC50 at β3-AR | 22 ± 6 nM | CHO cells expressing human β3-AR | nih.govwikipedia.org |
| EC50 at β3-AR | 27.6 nM | CHO-K1 cells expressing human β3-AR | nih.gov |
| Intrinsic Activity (IA) at β3-AR | 90% of Isoproterenol | CHO cells expressing human β3-AR | nih.govwikipedia.org |
| Intrinsic Activity (IA) at β3-AR | 0.96 (high receptor density) | CHO-K1 cells expressing human β3-AR | nih.gov |
| Intrinsic Activity (IA) at β3-AR | 0.68 (low receptor density) | CHO-K1 cells expressing human β3-AR | nih.gov |
| Response at β1/β2-ARs | Minimal (<10% of Isoproterenol at 10,000 nM) | CHO cells expressing human β1/β2-ARs | nih.govwikipedia.org |
The activation of G protein-coupled receptors (GPCRs), including β-adrenoceptors, can trigger downstream signaling cascades, one of which is the phosphorylation of Extracellular signal-regulated kinases (ERK). nih.govfrontiersin.orgnih.gov Measuring the level of phosphorylated ERK (p-ERK) serves as another endpoint for assessing receptor activation. nih.govnih.gov Plate-based immunocytochemical assays, such as the In-Cell Western system or AlphaScreen SureFire assays, provide a high-throughput method for quantifying ERK phosphorylation within cells. frontiersin.orgnih.gov These techniques use specific antibodies to detect p-ERK, which is then quantified via fluorescence or luminescence. frontiersin.orgnih.gov While this is a standard method for characterizing GPCR agonists, specific research findings detailing the use of ERK phosphorylation assays in the study of Solabegron were not available in the consulted search results.
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor and its selectivity over other receptors. While direct binding affinity constants (Ki) for Solabegron were not detailed in the provided search results, functional assay data allows for a clear determination of its selectivity.
By comparing the EC50 values for β1, β2, and β3 adrenoceptors, the selectivity of Solabegron can be quantified. In a comparative study of four different β3-AR agonists, Solabegron demonstrated agonist activity at β1-ARs with an EC50 value of 588 nM, in addition to its potent activity at β3-ARs (EC50 of 27.6 nM). nih.gov Based on these functional activities, the study calculated the selectivity of Solabegron for the β3-AR to be 21.3-fold higher than for the β1-AR and over 362-fold higher than for the β2-AR under the same experimental conditions. nih.govnih.gov This confirms that Solabegron is a selective β3-adrenergic receptor agonist. wikipedia.orgnih.gov
Table 2: Functional Selectivity of Solabegron at β-Adrenoceptor Subtypes
| Receptor Subtype | EC50 (nM) | β3-AR Selectivity (Fold-Higher) | Source |
|---|---|---|---|
| β3-AR | 27.6 | - | nih.gov |
| β1-AR | 588 | 21.3 | nih.govnih.gov |
| β2-AR | >10,000 | >362 | nih.gov |
Ex Vivo Tissue Bath Studies
To understand the functional effect of a compound on intact tissue, ex vivo organ bath studies are employed. For Solabegron, studies have used isolated bladder strips from dogs. nih.gov In this methodology, sections of bladder tissue are mounted in an organ bath containing a physiological solution, and their contractile or relaxant responses to drug application are measured. Research showed that Solabegron evoked a relaxation response in these isolated bladder strips. nih.gov This relaxation was counteracted by the non-selective β-AR antagonist bupranolol (B1668059), but was not affected by the selective β1-AR antagonist atenolol (B1665814) or the selective β2-AR antagonist ICI 118551, confirming that the relaxant effect is mediated primarily through the β3-AR. nih.gov
In Vivo Animal Urodynamic Assessment Techniques
To assess the effect of Solabegron on bladder function in a living organism, urodynamic assessments in animal models are conducted. nih.gov Studies in anesthetized dogs have been particularly informative. nih.govwikipedia.org In these experiments, bladder function is monitored by measuring parameters such as bladder capacity, micturition threshold (the volume required to trigger urination), and the ability to void. nih.govwikipedia.org
In a dog model where bladder irritation was induced with acetic acid, Solabegron was shown to increase the volume threshold required to evoke the micturition reflex. nih.govwikipedia.org This indicates an enhancement of the bladder's storage capacity without negatively affecting its ability to empty. nih.govwikipedia.org These in vivo effects of Solabegron were inhibited by the β-blocker bupranolol, further linking its functional effects to the activation of β-adrenoceptors. nih.govwikipedia.org
Computational Chemistry Methods
Computational chemistry, including techniques like molecular docking, offers powerful tools for predicting how a ligand (drug molecule) interacts with the three-dimensional structure of its protein target. nih.govmdpi.com Molecular docking simulations use scoring functions to predict the binding orientation and affinity of a small molecule at a particular site on a protein. nih.govmdpi.com These in silico methods can provide valuable insights into the structural basis of a drug's potency and selectivity, helping to guide the design of new compounds. While these methods have been applied to other β3-agonists to understand their binding interactions, specific studies employing computational chemistry or molecular docking for Solabegron were not identified in the provided search results.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools used in drug discovery to study the physical movement of atoms and molecules. mdpi.com This methodology allows researchers to gain insights into the dynamic interactions between a ligand, such as Solabegron, and its biological target, the β3-adrenergic receptor.
MD simulations can be instrumental in elucidating the binding energetics and kinetics of ligand-receptor interactions, which can guide the optimization of drug candidates. mdpi.com For instance, in studies of other β3-adrenergic agonists like mirabegron (B1684304), MD simulations have been used to explore the stability of the ligand-receptor complex and conformational changes over time. mdpi.com While specific MD simulation data for Solabegron's interaction with the β3-adrenergic receptor is not extensively detailed in publicly available research, the methodology would be similar. The process typically involves:
System Setup: A three-dimensional model of the Solabegron molecule and the β3-adrenergic receptor would be placed in a simulated physiological environment, including water molecules and ions.
Simulation: The forces between atoms are calculated, and the resulting movements are simulated over a period of time, often nanoseconds to microseconds.
| Simulation Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Simulates the aqueous cellular environment. |
| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Simulation Time | 100 ns - 1 µs | To observe significant conformational changes and binding events. |
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanical (QM) calculations are employed to investigate the electronic properties of molecules with a high degree of accuracy. researchgate.netnih.govuzh.chnih.gov These methods can predict various molecular attributes, including charge distribution, orbital energies, and reactivity, without the need for empirical parameters. researchgate.net For Solabegron Hydrochloride, QM calculations can provide a deeper understanding of its chemical behavior and its interaction with the β3-adrenergic receptor at an electronic level.
| Electronic Property | Significance in Drug Action | Typical QM Method |
|---|---|---|
| Partial Atomic Charges | Influences electrostatic interactions with the receptor. | DFT, Mulliken population analysis |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | DFT |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT |
| Dipole Moment | Affects solubility and ability to cross biological membranes. | DFT, Hartree-Fock |
Advanced Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation (in Research Context)
In a research setting, the purity and identity of this compound are confirmed using a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for quality control and for ensuring the reliability of experimental results.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. chemmethod.comresearchgate.net For a compound like Solabegron, a reverse-phase HPLC method would likely be developed. This would involve optimizing parameters such as the mobile phase composition, column type, and flow rate to achieve a sharp, symmetrical peak for the parent compound, well-resolved from any impurities or degradation products.
Spectroscopic techniques are used to confirm the identity and structure of the molecule. For this compound, these would typically include:
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the detailed molecular structure by analyzing the chemical environment of each atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance, which is a characteristic property of the molecule's chromophores.
While specific analytical methods for Solabegron are proprietary, the following table summarizes the typical techniques used for purity and identity confirmation of similar pharmaceutical compounds.
| Technique | Purpose | Typical Information Obtained |
|---|---|---|
| HPLC | Purity Assessment | Retention time, peak area (% purity) |
| LC-MS | Identity Confirmation | Molecular weight, fragmentation pattern |
| NMR Spectroscopy | Structural Elucidation | Chemical shifts, coupling constants, connectivity of atoms |
| UV-Vis Spectroscopy | Identity Confirmation | λmax (wavelength of maximum absorbance) |
Genetic Profiling Techniques (e.g., RNA-seq) for Pathway Identification
To understand the biological pathways modulated by this compound, genetic profiling techniques such as RNA sequencing (RNA-seq) can be employed. bioconductor.orgresearchgate.net RNA-seq provides a comprehensive snapshot of the transcriptome, which is the complete set of RNA transcripts in a cell or tissue at a given time. By comparing the transcriptomes of cells or tissues treated with Solabegron to untreated controls, researchers can identify genes that are up- or down-regulated in response to the drug.
This differential gene expression analysis can then be used to infer the biological pathways that are affected by Solabegron's activity at the β3-adrenergic receptor. mdpi.com For example, an increase in the expression of genes involved in lipolysis or thermogenesis would be consistent with the known function of β3-adrenergic agonism.
The general workflow for an RNA-seq study to identify pathways affected by Solabegron would include:
Experimental Design: Treating a relevant cell line (e.g., adipocytes) or animal model with this compound.
RNA Extraction and Sequencing: Isolating RNA from the samples and sequencing it using a next-generation sequencing platform.
Data Analysis: Aligning the sequence reads to a reference genome and quantifying the expression level of each gene.
Pathway Analysis: Using bioinformatics tools to identify statistically significant enrichment of differentially expressed genes in known biological pathways.
While specific RNA-seq studies on Solabegron are not widely published, this methodology is a powerful tool for elucidating the molecular mechanisms of drug action.
Future Directions and Unanswered Questions in Solabegron Hydrochloride Research
The development of Solabegron (B109787) Hydrochloride as a selective beta-3 adrenergic receptor (β3-AR) agonist has significantly advanced the therapeutic landscape for conditions like overactive bladder. However, the full extent of its molecular and cellular mechanisms remains an active area of investigation. Future research is poised to delve deeper into its signaling complexities, receptor dynamics, and systems-level effects, paving the way for a more comprehensive understanding of its pharmacological profile.
Q & A
Q. How do researchers determine the selectivity of solabegron hydrochloride for β3-adrenergic receptors (β3-AR) over other subtypes?
Methodological Approach:
- Use transfected cell lines (e.g., Chinese hamster ovary-K1 cells) expressing human β1-, β2-, or β3-AR to measure agonist-induced cAMP accumulation. Compare the EC50 values of solabegron across subtypes to calculate selectivity ratios. For example, solabegron exhibits 21.3-fold higher selectivity for β3-AR over β1-AR and 362-fold over β2-AR in standardized assays .
- Validate selectivity via competitive binding assays with radiolabeled antagonists (e.g., iodocyanopindolol) to quantify receptor affinity.
Q. What experimental models are used to assess solabegron’s functional efficacy in bladder tissue?
Methodological Approach:
- Conduct in vitro functional assays using isolated human detrusor muscle strips. Measure concentration-dependent relaxation responses to solabegron, normalized to maximal isoproterenol-induced relaxation. Include urothelium-intact preparations to evaluate tissue-specific effects .
- Use organ bath systems with physiological buffer solutions (e.g., Krebs-Henseleit) to maintain tissue viability. Pre-contract tissues with carbachol or KCl before agonist application.
Q. How is the purity and stability of this compound validated in pharmacological studies?
Methodological Approach:
- Perform high-performance liquid chromatography (HPLC) with UV detection to confirm chemical purity (>99%) and stability under storage conditions (e.g., -20°C in aliquoted, sealed vials). Monitor degradation products over time .
- Use mass spectrometry (LC-MS) to verify molecular integrity, particularly for batch-to-batch consistency in cell-based assays.
Advanced Research Questions
Q. How do variations in β-AR density across experimental systems impact solabegron’s intrinsic activity (IA)?
Methodological Approach:
- Transfect cells with varying plasmid DNA concentrations to modulate β3-AR expression levels. Compare solabegron’s IA (normalized to maximal isoproterenol response) across high- vs. low-receptor-density models. Note that solabegron’s IA decreases significantly at lower β3-AR densities, unlike vibegron, which retains full agonism regardless of receptor density .
- Apply quantitative receptor occupancy models to correlate receptor density with functional responses, adjusting for partial agonism profiles.
Q. What strategies resolve contradictions in solabegron’s efficacy between in vitro and in vivo models?
Methodological Approach:
- Evaluate pharmacokinetic factors: Measure plasma/tissue concentrations in animal models (e.g., rodents) to assess bioavailability and metabolite interference. Use microdialysis in target tissues (e.g., bladder) to quantify free drug levels .
- Incorporate translational biomarkers: Compare cAMP levels in isolated cells vs. tissue biopsies post-administration. Account for compensatory mechanisms (e.g., β1/β2-AR upregulation) in whole-organism studies.
Q. How can researchers design studies to compare solabegron with next-generation β3-AR agonists (e.g., vibegron, mirabegron)?
Methodological Approach:
- Use head-to-head assays under identical conditions:
- Measure selectivity ratios (β3-AR vs. β1/β2) and IA in cell lines with standardized receptor densities.
- Evaluate tissue-specific responses in human detrusor strips and in vivo bladder pressure models.
Q. What methodologies address the heterogeneity of β3-AR signaling pathways in different cell types?
Methodological Approach:
- Use RNA interference (siRNA) to silence specific G-protein subunits (e.g., Gs, Gi) in target cells. Measure solabegron-induced cAMP and ERK phosphorylation to map pathway dependencies.
- Employ β-arrestin recruitment assays (e.g., BRET/FRET) to quantify biased signaling profiles. Compare results across cell types (e.g., urothelial vs. detrusor cells) to identify tissue-specific signaling biases .
Data Analysis & Reporting Considerations
- Handling Variability in Receptor Density: Normalize agonist responses to receptor expression levels (e.g., via radioligand binding or qPCR for β3-AR mRNA) to control for inter-experimental variability .
- Statistical Frameworks: Use mixed-effects models to account for nested variables (e.g., tissue donors, cell batches) in ex vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
